Cruzain-IN-1
描述
Cruzain-IN-1 is an inhibitor of the Trypanosoma protease cruzain . It is selective for cruzain over the Trypanosoma proteases cathepsin L-like protein and cathepsin B-like protease . It is a selective inhibitor of trypanosomal cysteine proteases and a covalent and reversible Cruzain inhibitor .
Synthesis Analysis
The synthesis of Cruzain-IN-1 involves the lead optimization of a class of noncovalent cruzain inhibitors, starting from an inhibitor previously cocrystallized with the enzyme . Over 40 analogues have been synthesized and evaluated, leading to the development of a very promising competitive inhibitor . The synthetic strategies and routes for the preparation of relevant classes of cruzain and rhodesain inhibitors have been reviewed .
Chemical Reactions Analysis
Cruzain-IN-1 exerts its trypanocidal effects primarily by inhibition of TcCYP51 rather than cruzain . The catalytic cysteine and histidine have neutral charges in the free enzyme, suggesting that cruzain might be unique among papain-like cysteine proteases .
Physical And Chemical Properties Analysis
Cruzain-IN-1 has a molecular weight of 300.27 g/mol and a molecular formula of C14H10F2N6 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . Its exact mass is 300.09350067 g/mol and its monoisotopic mass is also 300.09350067 g/mol .
科学研究应用
Chagas'病的治疗靶点
Cruzain-IN-1作为半胱氨酸蛋白酶cruzain的抑制剂,在治疗Chagas'病方面具有重要意义。 Cruzain对于Chagas病的病原体克氏锥虫(Trypanosoma cruzi)至关重要,其抑制对潜在疗法至关重要。研究表明,cruzain的抑制剂可以保护感染狗的心脏损伤,突显了在Chagas'病治疗中的治疗潜力(Barr et al., 2005)。
药物开发的计算研究
计算研究在理解cruzain的机制和开发其抑制剂方面发挥了关键作用。这些研究包括探索cruzain的Michaelis复合物中的质子化状态及其对催化机制的影响,这对于开发针对该酶的新药物至关重要(Arafet et al., 2018)。此外,通过全面的计算方法发现和优化cruzain抑制剂提供了指导这一过程的分子见解,突显了计算技术在药物发现中的多样应用(Santos & Ferreira, 2022)。
选择性和结合模式研究
了解cruzain抑制剂的选择性至关重要,因为其与人类半胱氨酸蛋白酶具有高度结构相似性。分子动力学模拟已被用于预测半胱氨酸蛋白酶抑制剂的选择性,为开发有效和选择性的cruzain抑制剂提供了宝贵见解(Sartori et al., 2019)。通过诸如对接和分子动力学等技术研究cruzain抑制剂的结合模式有助于了解酶-抑制剂相互作用,这对于优化这些抑制剂的功效至关重要(Martins et al., 2018)。
临床应用之路
从将cruzain确定为药物靶点到临床阶段的道路充满了严格的研究和开发。研究记录了这一过程,强调了在开发针对cruzain的抑制剂以潜在临床应用中的挑战和机遇(Sajid et al., 2011)。
新型抑制机制和优化
研究还探讨了cruzain抑制的新机制和优化现有抑制剂。例如,利用cruzain的S3亚位点增加可逆共价抑制剂的亲和力是一个正在进行的研究领域(Cianni et al., 2018)。对具有体内活性和良好药代动力学特性的cruzain抑制剂进行多参数优化是另一个关键领域,展示了药物开发中各种因素的复杂相互作用(Pauli et al., 2022)。
安全和危害
未来方向
Future directions include using computer-aided drug design to identify and characterize cruzain inhibitors that exploit the previously uncharacterized pocket immediately beyond the S2 subsite . The six hits discovered against cruzain and Tbr CatL are of great interest for further optimization by the medicinal chemistry community .
属性
IUPAC Name |
6-(3,5-difluoroanilino)-9-ethylpurine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N6/c1-2-22-7-18-12-13(20-11(6-17)21-14(12)22)19-10-4-8(15)3-9(16)5-10/h3-5,7H,2H2,1H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYYBVWPURUFRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)C#N)NC3=CC(=CC(=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347893 | |
Record name | 6-(3,5-Difluoroanilino)-9-ethyl-2-purinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cruzain-IN-1 | |
CAS RN |
1199523-24-4 | |
Record name | 6-(3,5-Difluoroanilino)-9-ethyl-2-purinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。